molecular formula C7H14Cl2N2O2 B13448263 [1,3'-Biazetidine]-3-carboxylic acid dihydrochloride

[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride

Cat. No.: B13448263
M. Wt: 229.10 g/mol
InChI Key: WYXGIHQVEVAYAP-UHFFFAOYSA-N
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Description

[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid chloride, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its interactions with various biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [1,3’-Biazetidine]-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring.

    Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity.

    Piperidine: A six-membered nitrogen-containing ring with different steric and electronic properties.

Uniqueness

[1,3’-Biazetidine]-3-carboxylic acid dihydrochloride is unique due to its specific ring structure and the presence of carboxylic acid and dihydrochloride groups

Properties

Molecular Formula

C7H14Cl2N2O2

Molecular Weight

229.10 g/mol

IUPAC Name

1-(azetidin-3-yl)azetidine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H12N2O2.2ClH/c10-7(11)5-3-9(4-5)6-1-8-2-6;;/h5-6,8H,1-4H2,(H,10,11);2*1H

InChI Key

WYXGIHQVEVAYAP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2CC(C2)C(=O)O.Cl.Cl

Origin of Product

United States

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